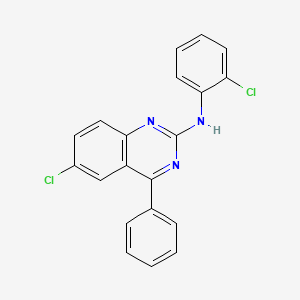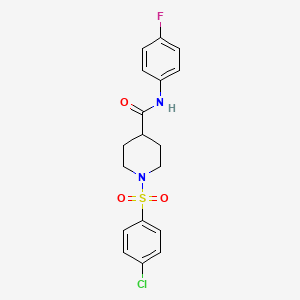
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across epithelial cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
Mecanismo De Acción
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 is a selective inhibitor of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide protein function. It binds to the cytoplasmic side of the 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide protein and blocks the opening of the chloride ion channel. This leads to a reduction in chloride ion transport and mucus secretion in the lungs. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to be highly selective for 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide and does not affect other ion channels or transporters.
Biochemical and Physiological Effects:
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to restore 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide function in vitro and in vivo, leading to improved chloride ion transport and mucus clearance in animal models of CF. It has also been shown to reduce the secretion of fluid and electrolytes in the intestine, leading to potential applications in secretory diarrhea. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to be safe and well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has several advantages for lab experiments. It is a highly selective inhibitor of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide function and does not affect other ion channels or transporters. It has been extensively studied for its potential therapeutic applications in CF and other diseases, with a large body of literature available for reference. However, 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 also has some limitations. It may not be effective in all CF mutations, and its efficacy may vary depending on the specific mutation and the severity of the disease. It may also have off-target effects that need to be carefully evaluated in experimental settings.
Direcciones Futuras
There are several future directions for research on 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172. One area of focus is the development of more potent and selective 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide inhibitors that can target specific CF mutations and improve clinical outcomes. Another area of focus is the development of combination therapies that can target multiple aspects of CF pathophysiology, such as inflammation and infection. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 may also have potential applications in other diseases, such as secretory diarrhea and polycystic kidney disease. Further research is needed to fully understand the potential of 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 and its derivatives in these areas.
Métodos De Síntesis
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to yield the intermediate N-(4-chlorophenyl)sulfonyl)-4-fluoroaniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172. The synthesis process has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases. In CF, the mutated 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide protein is misfolded and degraded, leading to reduced chloride ion transport and thick, sticky mucus in the lungs. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has been shown to restore 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide function in vitro and in vivo, leading to improved chloride ion transport and mucus clearance in animal models of CF. 1-((4-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamideinh-172 has also been studied for its potential applications in other diseases, such as polycystic kidney disease and secretory diarrhea.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-14-1-7-17(8-2-14)26(24,25)22-11-9-13(10-12-22)18(23)21-16-5-3-15(20)4-6-16/h1-8,13H,9-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKGICLBGGPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2853730.png)
![4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B2853733.png)
![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)
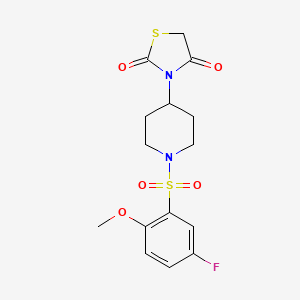
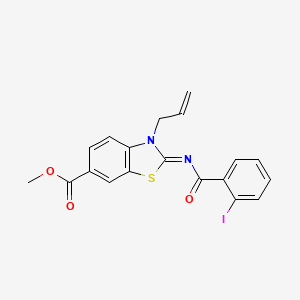
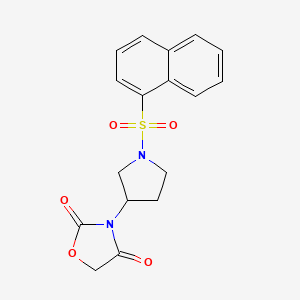

![N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B2853742.png)

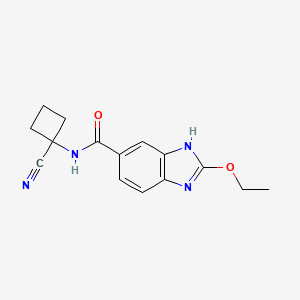
acetate](/img/structure/B2853747.png)
